molecular formula C8H6ClNOS B6600114 2-(chloromethyl)-1,3-benzothiazol-6-ol CAS No. 1803604-69-4

2-(chloromethyl)-1,3-benzothiazol-6-ol

Cat. No. B6600114
CAS RN: 1803604-69-4
M. Wt: 199.66 g/mol
InChI Key: IBUIDRFLSZVOQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-1,3-benzothiazol-6-ol (CMBT) is a synthetic compound that has been used in a variety of scientific research applications. This compound has been studied for its ability to inhibit a variety of biochemical and physiological processes, and its potential applications in laboratory experiments.

Mechanism of Action

2-(chloromethyl)-1,3-benzothiazol-6-ol has been studied for its ability to inhibit a variety of biochemical and physiological processes. The compound is believed to act by inhibiting the activity of certain enzymes, such as HDAC, DNMT, and COX. Additionally, 2-(chloromethyl)-1,3-benzothiazol-6-ol is believed to induce apoptosis in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins. Furthermore, this compound is thought to modulate the activity of certain cytokines, which are involved in the regulation of inflammation and immune system responses.
Biochemical and Physiological Effects
2-(chloromethyl)-1,3-benzothiazol-6-ol has been studied for its ability to inhibit a variety of biochemical and physiological processes. This compound has been shown to inhibit the activity of HDAC, DNMT, and COX enzymes. Additionally, 2-(chloromethyl)-1,3-benzothiazol-6-ol has been shown to induce apoptosis in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins. Furthermore, this compound has been shown to modulate the activity of certain cytokines, which are involved in the regulation of inflammation and immune system responses.

Advantages and Limitations for Lab Experiments

2-(chloromethyl)-1,3-benzothiazol-6-ol has been studied for its ability to inhibit a variety of biochemical and physiological processes. One of the advantages of using this compound in laboratory experiments is its ability to inhibit the activity of certain enzymes, such as HDAC, DNMT, and COX. Additionally, 2-(chloromethyl)-1,3-benzothiazol-6-ol has been shown to induce apoptosis in cancer cells, which can be useful for studying the effects of oxidative stress. However, 2-(chloromethyl)-1,3-benzothiazol-6-ol also has certain limitations. This compound is not water soluble, and therefore it is not suitable for use in experiments that require aqueous solutions. Additionally, 2-(chloromethyl)-1,3-benzothiazol-6-ol has been shown to be toxic at high concentrations, and therefore it must be used with caution in laboratory experiments.

Future Directions

2-(chloromethyl)-1,3-benzothiazol-6-ol has been studied for its potential applications in a variety of scientific research applications. In the future, this compound may be used to study the effects of oxidative stress and inflammation on the human body. Additionally, 2-(chloromethyl)-1,3-benzothiazol-6-ol may be used to study the effects of certain drugs on the activity of enzymes, such as HDAC, DNMT, and COX. Furthermore, this compound may be used to study the effects of certain compounds on the immune system, and its potential to induce apoptosis in cancer cells. Finally, 2-(chloromethyl)-1,3-benzothiazol-6-ol may be used to study the effects of certain compounds on the development of neurological disorders, such as Alzheimer's and Parkinson's disease.

Synthesis Methods

2-(chloromethyl)-1,3-benzothiazol-6-ol is synthesized through a two-step process. First, 1,3-benzothiazol-6-ol is reacted with thionyl chloride in a dichloromethane solution to form 2-(chloromethyl)-1,3-benzothiazol-6-ol. This reaction is carried out at a temperature of 0-5°C for 30 minutes. The second step is the addition of an amine, such as pyridine, to the reaction mixture to form the desired product. This reaction is carried out at room temperature for 1-2 hours.

Scientific Research Applications

2-(chloromethyl)-1,3-benzothiazol-6-ol has been studied in a variety of scientific research applications, including the inhibition of biochemical and physiological processes. This compound has been used to inhibit the activity of enzymes, such as histone deacetylase (HDAC), DNA methyltransferase (DNMT), and cyclooxygenase (COX). 2-(chloromethyl)-1,3-benzothiazol-6-ol has also been used to study the effects of oxidative stress, and its potential to induce apoptosis in cancer cells. Additionally, this compound has been used to study the effects of inflammation and immune system responses.

properties

IUPAC Name

2-(chloromethyl)-1,3-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUIDRFLSZVOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1,3-benzothiazol-6-ol

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